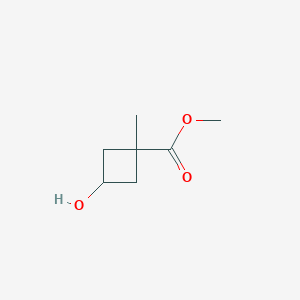
Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
Descripción general
Descripción
“Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate” consists of a cyclobutane ring with a methyl group and a carboxylate group attached to it . The carboxylate group is esterified with a methyl group . Additionally, one of the carbons in the cyclobutane ring is substituted with a hydroxy group .
Aplicaciones Científicas De Investigación
Isomerization Studies
Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate has been studied for its isomerization properties. Epoxy derivatives of similar structures undergo isomerization into corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives, indicating potential for chemical transformations in synthetic chemistry (Razin & Ulin, 2003).
Crystal Structure Analysis
Research into similar compounds, such as 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole, highlights the importance of crystal structure analysis in understanding the chemical and physical properties of cyclobutane derivatives (Sarı et al., 2002).
Supramolecular Structures
Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate related compounds can form supramolecular structures with one-dimensional channels, which are significant for the inclusion of large organic and bioorganic molecules. This shows its potential application in material science and molecular engineering (Sheverdov et al., 2017).
Artifacts in Organic Acid Analysis
Studies on 3-hydroxy-3-methylglutaric acid, a structurally related compound, demonstrate the challenges in organic acid analysis due to artifact formation, underscoring the need for careful analytical approaches in biochemistry and clinical chemistry (Jones & Chalmers, 2000).
Amino Acid Synthesis
Synthesis of amino acids using compounds like 1-amino-2-methylcyclobutane-1-carboxylic acid, derived from similar structures, reveals applications in the development of novel amino acids for peptide chemistry (Avenoza et al., 2005).
Propiedades
IUPAC Name |
methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLCCZPFOPDGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



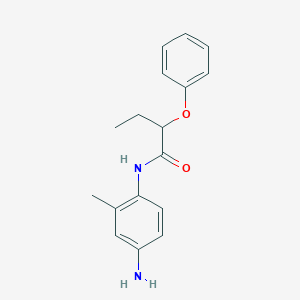

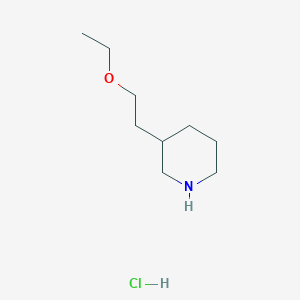

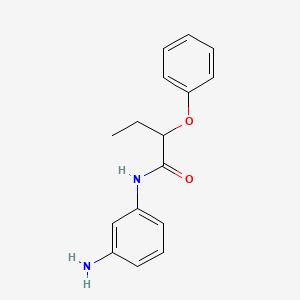
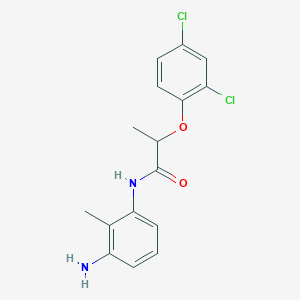
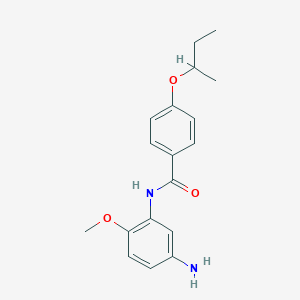
![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1391265.png)
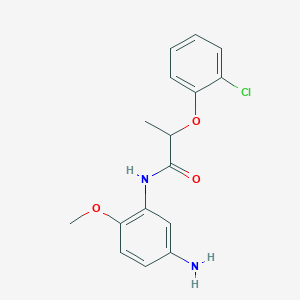
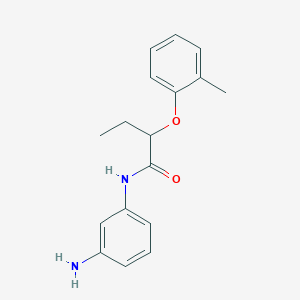
![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1391270.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine](/img/structure/B1391271.png)
![N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine](/img/structure/B1391273.png)
![2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1391274.png)